molecular formula C9H11BrMgO B12566220 4-n-Propoxyphenylmagnesium bromide, 0.50 M in THF

4-n-Propoxyphenylmagnesium bromide, 0.50 M in THF

Cat. No.: B12566220
M. Wt: 239.39 g/mol
InChI Key: HJMCVKRVQNTXDH-UHFFFAOYSA-M
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Description

4-n-Propoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them invaluable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Propoxyphenylmagnesium bromide is typically prepared by reacting 4-n-propoxyphenyl bromide with magnesium in the presence of anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

4-n-Propoxyphenyl bromide+Mg4-n-Propoxyphenylmagnesium bromide\text{4-n-Propoxyphenyl bromide} + \text{Mg} \rightarrow \text{4-n-Propoxyphenylmagnesium bromide} 4-n-Propoxyphenyl bromide+Mg→4-n-Propoxyphenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of 4-n-Propoxyphenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-n-Propoxyphenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous tetrahydrofuran is typically used.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

4-n-Propoxyphenylmagnesium bromide is widely used in scientific research, including:

    Organic Synthesis: Used to create complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Helps in the synthesis of biologically active compounds.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds, which is essential in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Propylphenylmagnesium bromide
  • 4-Phenoxyphenylmagnesium bromide
  • 1-Propynylmagnesium bromide

Uniqueness

4-n-Propoxyphenylmagnesium bromide is unique due to its specific propoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds that require this specific functional group.

Properties

IUPAC Name

magnesium;propoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCVKRVQNTXDH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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